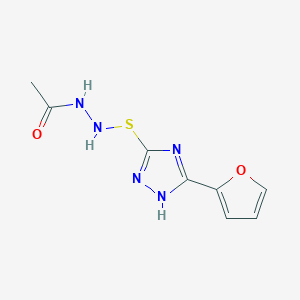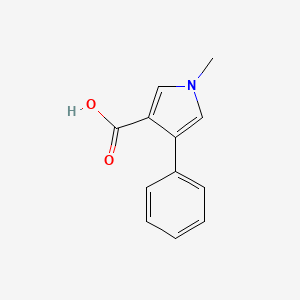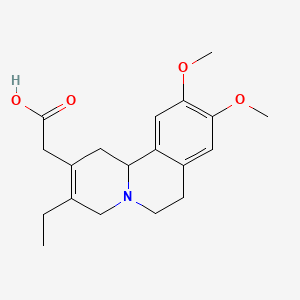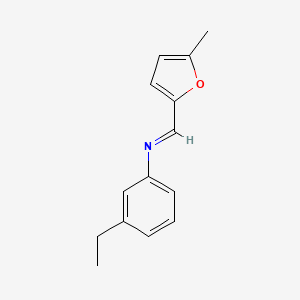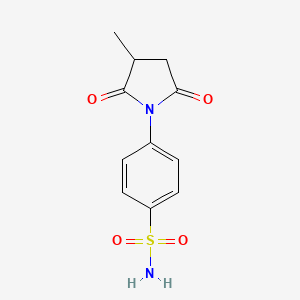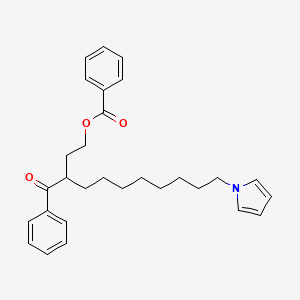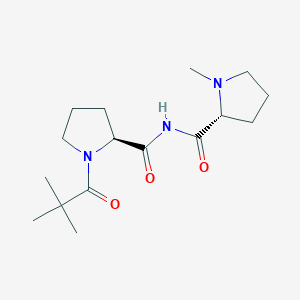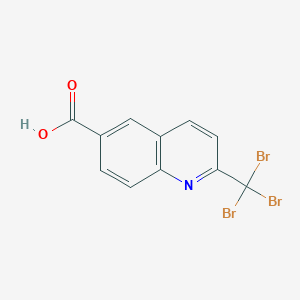
2-(Tribromomethyl)quinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tribromomethyl)quinoline-6-carboxylic acid is a chemical compound with the molecular formula C11H6Br3NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a tribromomethyl group at the second position and a carboxylic acid group at the sixth position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tribromomethyl)quinoline-6-carboxylic acid typically involves the bromination of quinoline derivatives. One common method is the bromination of 2-methylquinoline-6-carboxylic acid using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the bromination process by providing better control over reaction parameters such as temperature, concentration, and reaction time.
化学反応の分析
Types of Reactions
2-(Tribromomethyl)quinoline-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The tribromomethyl group can participate in nucleophilic substitution reactions, where one or more bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the tribromomethyl group can lead to the formation of quinoline derivatives with reduced bromine content.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield quinoline derivatives with various functional groups, while oxidation and reduction reactions can lead to quinoline derivatives with different oxidation states and bromine content.
科学的研究の応用
2-(Tribromomethyl)quinoline-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, including catalysts and ligands for metal-catalyzed reactions.
作用機序
The mechanism of action of 2-(Tribromomethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The tribromomethyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
2-(Tribromomethyl)quinoline: This compound lacks the carboxylic acid group at the sixth position but shares the tribromomethyl group at the second position.
2-Methylquinoline-6-carboxylic acid: This compound lacks the tribromomethyl group but has a methyl group at the second position and a carboxylic acid group at the sixth position.
6-Bromoquinoline-2-carboxylic acid: This compound has a single bromine atom at the sixth position and a carboxylic acid group at the second position.
Uniqueness
2-(Tribromomethyl)quinoline-6-carboxylic acid is unique due to the presence of both the tribromomethyl group and the carboxylic acid group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
特性
CAS番号 |
457068-83-6 |
|---|---|
分子式 |
C11H6Br3NO2 |
分子量 |
423.88 g/mol |
IUPAC名 |
2-(tribromomethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H6Br3NO2/c12-11(13,14)9-4-2-6-5-7(10(16)17)1-3-8(6)15-9/h1-5H,(H,16,17) |
InChIキー |
DLFPXGPTSHGDMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=N2)C(Br)(Br)Br)C=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



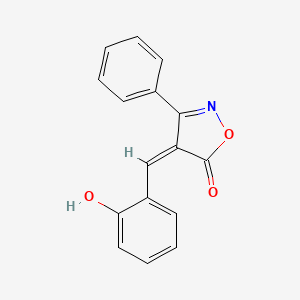
![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)
